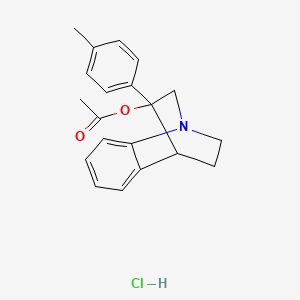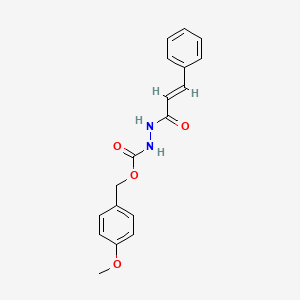
3-(4-methylphenyl)-3,4-dihydro-2H-1,4-ethanoquinolin-3-yl acetate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-methylphenyl)-3,4-dihydro-2H-1,4-ethanoquinolin-3-yl acetate hydrochloride is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a derivative of the natural compound quinoline, which is known for its diverse biological activities.
Mechanism of Action
The exact mechanism of action of 3-(4-methylphenyl)-3,4-dihydro-2H-1,4-ethanoquinolin-3-yl acetate hydrochloride is not fully understood. However, it is believed to exert its biological activities by interacting with specific cellular targets and modulating various signaling pathways.
Biochemical and Physiological Effects:
The compound has been shown to inhibit the production of pro-inflammatory cytokines and enzymes, which are involved in the pathogenesis of various inflammatory diseases. It has also been found to induce apoptosis in cancer cells and inhibit tumor growth. Additionally, it has been shown to scavenge free radicals and protect against oxidative stress.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 3-(4-methylphenyl)-3,4-dihydro-2H-1,4-ethanoquinolin-3-yl acetate hydrochloride in lab experiments is its potent biological activities. However, its low solubility in aqueous solutions and potential toxicity at high concentrations may limit its use in certain assays.
Future Directions
There are several future directions for research on 3-(4-methylphenyl)-3,4-dihydro-2H-1,4-ethanoquinolin-3-yl acetate hydrochloride. One area of interest is the development of novel derivatives with improved solubility and bioavailability. Another direction is the investigation of its potential applications in the treatment of other diseases, such as neurodegenerative disorders and diabetes. Additionally, further studies are needed to elucidate its exact mechanism of action and cellular targets.
Synthesis Methods
The synthesis of 3-(4-methylphenyl)-3,4-dihydro-2H-1,4-ethanoquinolin-3-yl acetate hydrochloride involves the reaction of 4-methylphenylhydrazine with ethyl acetoacetate in the presence of a catalyst. The resulting product is then treated with hydrochloric acid to obtain the final compound.
Scientific Research Applications
The compound has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit significant anti-inflammatory, analgesic, and antitumor activities. It has also been shown to possess potent antioxidant and antimicrobial properties.
properties
IUPAC Name |
[9-(4-methylphenyl)-1-azatricyclo[6.2.2.02,7]dodeca-2,4,6-trien-9-yl] acetate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO2.ClH/c1-14-7-9-16(10-8-14)20(23-15(2)22)13-21-12-11-18(20)17-5-3-4-6-19(17)21;/h3-10,18H,11-13H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDTFHUXJJACTBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2(CN3CCC2C4=CC=CC=C43)OC(=O)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-{[1-(4-methylpentanoyl)piperidin-4-yl]methyl}-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5399623.png)

![2-[(N,N-dimethylglycyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5399642.png)
![{3-chloro-4-[(4-fluorobenzyl)oxy]-5-methoxybenzyl}methylamine hydrochloride](/img/structure/B5399647.png)
![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-3-(2-methyl-1H-indol-1-yl)propanamide](/img/structure/B5399648.png)
![methyl 7-(3,5-dichlorophenyl)-2-methyl-6-oxo-6,7-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine-3-carboxylate](/img/structure/B5399651.png)
![5-{4-[3-(2-sec-butylphenoxy)propoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5399652.png)
![3-[2-(2,2-dimethylpyrrolidin-1-yl)-2-oxoethyl]-N-(2-methoxyethyl)-4-methyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5399654.png)
![methyl 2-({[4-(2-furoyl)-1-piperazinyl]acetyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5399668.png)
![5-[(2,4-dichlorophenoxy)methyl]-1-phenyl-1H-tetrazole](/img/structure/B5399669.png)

![2-(diethylamino)-8-ethyl-7,8-dihydroimidazo[1,2-a][1,3,5]triazin-4(6H)-one](/img/structure/B5399695.png)
![2-({3-ethoxy-4-[(4-methylbenzyl)oxy]benzyl}amino)ethanol hydrochloride](/img/structure/B5399703.png)
![N-(2-methylphenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide](/img/structure/B5399710.png)